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Compound of Interest

Compound Name: 3,3-Dimethyl-1-Butyne

Cat. No.: B043207 Get Quote

Introduction: 3,3-Dimethyl-1-butyne, also known as tert-butylacetylene, is a terminal alkyne

with the chemical formula C₆H₁₀. Its rigid, linear alkyne functional group and bulky tert-butyl

group give it distinct spectroscopic features. This guide provides an in-depth look at the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this

compound, intended for researchers and professionals in chemical and pharmaceutical

sciences.

Data Presentation
The spectroscopic data for 3,3-Dimethyl-1-Butyne is summarized in the tables below. These

values are compiled from the Spectral Database for Organic Compounds (SDBS).

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.93 Singlet 1H
Acetylenic Proton

(≡C-H)

1.21 Singlet 9H
tert-Butyl Protons (-

C(CH₃)₃)

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Carbon Type Assignment

88.0 Quaternary (sp) Internal Alkyne Carbon (-C≡)

68.1 Methine (sp)
Terminal Alkyne Carbon (≡C-

H)

31.2 Methyl (sp³)
tert-Butyl Methyl Carbons (-

C(CH₃)₃)

27.9 Quaternary (sp³)
tert-Butyl Quaternary Carbon (-

C(CH₃)₃)

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Vibration Type Functional Group

3317 C-H Stretch Terminal Alkyne (sp C-H)

2971 C-H Stretch Alkane (sp³ C-H)

2105 C≡C Stretch Alkyne

1478 C-H Bend Alkane (-CH₃)

1364 C-H Bend Alkane (tert-butyl)

1259 C-C Stretch Alkane

631 C-H Bend Terminal Alkyne (≡C-H)

Table 4: Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

82 15.6 [M]⁺ (Molecular Ion)

67 100.0 [M-CH₃]⁺ (Base Peak)

51 12.5 [C₄H₃]⁺

41 48.2 [C₃H₅]⁺

39 24.1 [C₃H₃]⁺

27 13.4 [C₂H₃]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical

environment of the protons and carbons in the molecule.

Instrumentation:

Spectrometer: JEOL EX-90 FT NMR Spectrometer

Frequency: 90 MHz for ¹H NMR, 22.49 MHz for ¹³C NMR

Solvent: Chloroform-d (CDCl₃)

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Sample Preparation:

A sample of approximately 5-20 mg of 3,3-Dimethyl-1-Butyne is carefully weighed and

dissolved in approximately 0.6-0.7 mL of Chloroform-d in a clean, dry vial.

The solution is then transferred into a 5 mm NMR tube using a Pasteur pipette, ensuring the

liquid height is around 4-5 cm.
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The NMR tube is capped and wiped clean before being placed in the spectrometer's sample

holder.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Acquisition Time: ~2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16 scans are typically sufficient due to the high sensitivity of proton

NMR.

¹³C NMR Acquisition:

Pulse Program: Standard single-pulse with proton broadband decoupling.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g.,

128-1024) is required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Instrumentation:

Spectrometer: JASCO Corporation FT/IR-410

Technique: Neat Liquid Film (Capillary Film)

Sample Preparation:

Ensure the sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry.
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Place one to two drops of neat (undiluted) 3,3-Dimethyl-1-Butyne onto the surface of one

salt plate.

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film

between the plates.

Data Acquisition:

A background spectrum of the empty spectrometer is recorded to account for atmospheric

CO₂ and H₂O.

The prepared salt plate assembly is placed in the sample holder of the FT-IR spectrometer.

The sample spectrum is acquired, typically by co-adding 16-32 scans at a resolution of 4

cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule upon

ionization.

Instrumentation:

Spectrometer: Hitachi M-80B Mass Spectrometer

Ionization Method: Electron Ionization (EI)

Ionization Energy: 70 eV

Sample Introduction and Ionization:

A small amount of the liquid sample is introduced into the instrument, often via a direct

insertion probe or gas chromatography (GC) inlet, where it is vaporized under high vacuum.

The gaseous molecules are bombarded with a high-energy electron beam (70 eV). This

causes the ejection of an electron from the molecule, forming a positively charged molecular

ion ([M]⁺).
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The excess energy from the ionization process causes the molecular ion to fragment into

smaller, characteristic charged ions.

Data Acquisition:

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum which is a plot of

relative intensity versus m/z.

Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a pure organic compound like 3,3-Dimethyl-1-Butyne.
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Fig. 1: Workflow for Spectroscopic Analysis of an Organic Compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 3,3-Dimethyl-1-Butyne: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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